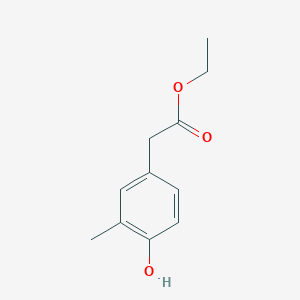
ethyl 2-(4-hydroxy-3-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-(4-hydroxy-3-methylphenyl)acetate is an organic compound with the molecular formula C11H14O3. It is an ester derived from the reaction of 4-hydroxy-3-methylphenylacetic acid and ethanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Ethyl (4-hydroxy-3-methylphenyl)acetate may also interact with various biological targets.
Mode of Action
The exact mode of action of Ethyl (4-hydroxy-3-methylphenyl)acetate remains unclear due to the lack of specific studies. It is plausible that the compound interacts with its targets through a mechanism similar to other aromatic compounds . These interactions can lead to changes in the function of the target molecules, potentially influencing various biological processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl (4-hydroxy-3-methylphenyl)acetate may influence a wide range of biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight , may influence its bioavailability.
Result of Action
Based on the biological activities of similar compounds , it is plausible that the compound may exert a range of effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is known that this compound can influence cell function
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation properties
Dosage Effects in Animal Models
It is known that this compound can have certain effects at high doses
Metabolic Pathways
It is known that this compound can interact with certain enzymes or cofactors
Transport and Distribution
It is known that this compound can interact with certain transporters or binding proteins
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-hydroxy-3-methylphenyl)acetate typically involves the esterification of 4-hydroxy-3-methylphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ethyl (4-hydroxy-3-methylphenyl)acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions: ethyl 2-(4-hydroxy-3-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 4-hydroxy-3-methylbenzoic acid.
Reduction: Formation of 4-hydroxy-3-methylphenylmethanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
ethyl 2-(4-hydroxy-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Comparaison Avec Des Composés Similaires
ethyl 2-(4-hydroxy-3-methylphenyl)acetate can be compared with other similar compounds such as:
Ethyl vanillate: Similar structure but with a methoxy group instead of a methyl group.
Ethyl homovanillate: Contains an additional methoxy group on the aromatic ring.
Ethyl 4-hydroxybenzoate: Lacks the methyl group on the aromatic ring.
Uniqueness: The presence of both hydroxyl and methyl groups on the aromatic ring of ethyl (4-hydroxy-3-methylphenyl)acetate gives it unique chemical and biological properties compared to its analogs
Propriétés
IUPAC Name |
ethyl 2-(4-hydroxy-3-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(13)7-9-4-5-10(12)8(2)6-9/h4-6,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSINBRPRMNWIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2725205.png)
![(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid](/img/structure/B2725212.png)
![N-(2,4-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725214.png)
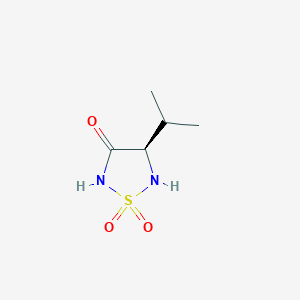
![3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725217.png)
![N-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2725218.png)
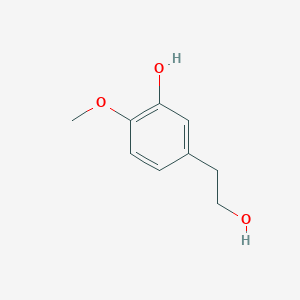
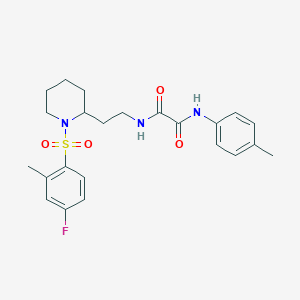
![4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2725223.png)
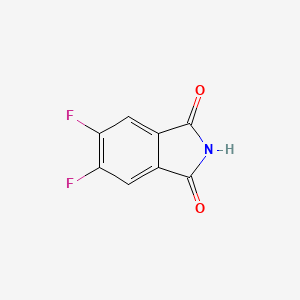
ammoniumolate](/img/structure/B2725225.png)
![1-METHYL-9-(4-METHYLPHENYL)-3-PROPYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2725226.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2725228.png)
